molecular formula C8H8BrF B6206929 1-bromo-2-ethyl-3-fluorobenzene CAS No. 1780931-95-4

1-bromo-2-ethyl-3-fluorobenzene

Cat. No.: B6206929
CAS No.: 1780931-95-4
M. Wt: 203.1
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Description

1-bromo-2-ethyl-3-fluorobenzene is an organic compound with the molecular formula C8H8BrF. It is a derivative of benzene, where the hydrogen atoms at positions 1, 2, and 3 are substituted with bromine, ethyl, and fluorine groups, respectively. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-2-ethyl-3-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-ethyl-3-fluorobenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine acting as the electrophile that substitutes a hydrogen atom on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-bromo-2-ethyl-3-fluorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or alkoxide ions.

    Electrophilic substitution: The ethyl and fluorine groups can direct electrophiles to specific positions on the benzene ring, leading to further substitution reactions.

    Oxidation and reduction: The ethyl group can be oxidized to a carboxylic acid or reduced to an alkane.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, ammonia, and sodium alkoxides. These reactions typically occur in polar solvents such as water or alcohols.

    Electrophilic substitution: Reagents such as sulfuric acid, nitric acid, and halogens are used under acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products

    Nucleophilic substitution: Products include 2-ethyl-3-fluorophenol, 2-ethyl-3-fluoroaniline, and 2-ethyl-3-fluoroalkyl ethers.

    Electrophilic substitution: Products depend on the electrophile used, such as nitro, sulfonic acid, or halogenated derivatives.

    Oxidation: The major product is 2-ethyl-3-fluorobenzoic acid.

    Reduction: The major product is 2-ethyl-3-fluorotoluene.

Scientific Research Applications

1-bromo-2-ethyl-3-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated aromatic compounds.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-bromo-2-ethyl-3-fluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ethyl and fluorine groups influence the reactivity of the benzene ring by directing electrophiles to specific positions, thus affecting the outcome of electrophilic substitution reactions. The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 1-bromo-2-chloro-3-fluorobenzene
  • 1-bromo-2-methyl-3-fluorobenzene
  • 1-bromo-2-ethyl-4-fluorobenzene

Uniqueness

1-bromo-2-ethyl-3-fluorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. The presence of both an electron-donating ethyl group and an electron-withdrawing fluorine group on the benzene ring creates a unique reactivity profile that can be exploited in various synthetic applications. This compound’s ability to undergo selective reactions makes it valuable in the synthesis of complex organic molecules.

Properties

CAS No.

1780931-95-4

Molecular Formula

C8H8BrF

Molecular Weight

203.1

Purity

95

Origin of Product

United States

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